molecular formula C8H14N2OS B13261795 (1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine

(1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13261795
M. Wt: 186.28 g/mol
InChI Key: IQYFHOLXSNIGJC-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine is a chemical compound with the molecular formula C8H14N2OS It is known for its unique structure, which combines a methoxypropan-2-yl group with a thiazol-5-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine typically involves the reaction of 1-methoxypropan-2-amine with a thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalysts to optimize the reaction. The use of continuous flow reactors and automated systems can enhance the production efficiency and ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

(1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine: This compound shares a similar thiazole ring structure but differs in the positioning of the methoxypropan-2-yl group.

    2-Thiazolamine, 5-(2-methoxy-1-methylethyl)-: Another similar compound with slight variations in the substituents on the thiazole ring.

Uniqueness

(1-Methoxypropan-2-yl)(1,3-thiazol-5-ylmethyl)amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

1-methoxy-N-(1,3-thiazol-5-ylmethyl)propan-2-amine

InChI

InChI=1S/C8H14N2OS/c1-7(5-11-2)10-4-8-3-9-6-12-8/h3,6-7,10H,4-5H2,1-2H3

InChI Key

IQYFHOLXSNIGJC-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=CN=CS1

Origin of Product

United States

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